3,3,3-Trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3,3,3-trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO/c16-13-6-4-11(5-7-13)12-3-1-2-8-20(10-12)14(21)9-15(17,18)19/h4-7,12H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCAUMOOQBNBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one typically involves the reaction of 3,3,3-trifluoropropanone with 4-fluoroaniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and fluorophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has potential applications in the development of pharmaceuticals due to its interaction with biological targets such as enzymes and receptors. The presence of fluorine atoms can modulate pharmacokinetic properties including absorption, distribution, metabolism, and excretion (ADME), which are critical for drug design. Research indicates that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and anticancer effects .
Case Studies:
- Anticancer Activity : Studies have shown that fluorinated compounds can inhibit cancer cell proliferation by interfering with microtubule dynamics. For instance, related compounds have been evaluated for their ability to stabilize microtubules, which is crucial for cellular division .
- Neuroprotective Effects : Research on similar fluorinated derivatives has indicated potential neuroprotective effects, reducing amyloid-beta peptide deposition in models of Alzheimer's disease .
Material Science Applications
In addition to medicinal chemistry, 3,3,3-Trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one is also explored in material science. The unique properties imparted by the trifluoromethyl group enhance the material's stability and performance in various applications.
Key Applications:
- Polymer Chemistry : The compound can be utilized in the synthesis of advanced materials with enhanced thermal stability and chemical resistance.
- Fluorinated Coatings : Its properties make it suitable for developing coatings that require low surface energy and high durability.
Research Findings
Recent literature emphasizes the importance of fluorinated compounds in drug discovery and material innovation. The distinct characteristics imparted by the trifluoromethyl group allow for tailored interactions with biological systems and improved material properties.
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development for cancer and neurodegenerative diseases | Enhanced ADME properties; potential therapeutic effects |
| Material Science | Development of polymers and coatings | Improved stability; resistance to environmental factors |
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Azepane vs.
- Fluorine Substitution : The 4-fluorophenyl group is a common feature in compounds like 4h and pyrazoline derivatives (e.g., compound 4), where it improves metabolic stability and modulates electronic properties .
- Trifluoromethyl Ketone : This group enhances electrophilicity and resistance to oxidative metabolism, as seen in compound 3f and the target compound .
Physicochemical Properties
Solubility and Lipophilicity :
- The trifluoromethyl group increases hydrophobicity, but the azepane’s tertiary amine may improve water solubility via protonation under physiological conditions.
- Comparatively, sulfonyl-containing derivatives (e.g., 4h) exhibit higher polarity due to the sulfonyl group, which could reduce membrane permeability .
Spectral Data :
- The target compound’s carbonyl peak in $^{13}\text{C}$ NMR is expected near δ 189–190 ppm, similar to trifluoromethyl ketones like 3f (δ 189.26) .
- Dihedral angles between the azepane and 4-fluorophenyl groups (unreported in evidence) may differ from pyrazoline derivatives, where angles range from 4.64° to 10.53° .
Gaps in Data :
- No direct biological data for the target compound were found in the provided evidence. Its activity may be inferred from analogs, such as COX-2 inhibition (4h) or kinase modulation (compound in ).
Biological Activity
3,3,3-Trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of trifluoromethyl ketones, characterized by the presence of a trifluoromethyl group which enhances lipophilicity and influences interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 303.29 g/mol. Its structure includes a propanone core substituted with a 4-fluorophenyl group and an azepan moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.29 g/mol |
| CAS Number | 1795419-95-2 |
| Chemical Class | Trifluoromethyl Ketone |
Synthesis
The synthesis of this compound can be achieved through various organic reactions involving precursors that contain trifluoromethyl groups and azepane structures. Techniques such as NMR spectroscopy and mass spectrometry are utilized for structural confirmation and purity assessment.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The trifluoromethyl group enhances the binding affinity due to its unique electronic properties, potentially modulating pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME) .
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related structures have demonstrated strong activity against MCF-7 breast cancer cells . The presence of the azepane ring may contribute to enhanced cytotoxic effects by influencing cellular uptake or interaction with cancer-specific targets.
Enzyme Inhibition
Fluorinated compounds often exhibit unique enzyme inhibition properties. The mechanism may involve competitive inhibition where the compound mimics the substrate of an enzyme due to its structural similarities. This property is particularly relevant in drug design for targeting specific pathways involved in disease progression .
Case Studies
Several studies have explored the biological implications of fluorinated compounds similar to this compound:
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various fluorinated ketones on MCF-7 cells using MTT assays. Results indicated that these compounds exhibited higher cytotoxicity compared to standard treatments like Tamoxifen .
- Mechanistic Insights : Research has shown that fluorinated compounds can effectively penetrate cell membranes and interact with intracellular targets, enhancing their therapeutic potential against resistant cancer strains .
Q & A
Q. What are the recommended synthetic routes for 3,3,3-Trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via radical-mediated trifluoromethylation of aryl alkynes using anodic electrochemical methods. For example, trifluoromethyl radicals generated in organic/aqueous media react with 4-fluorophenylacetylene to form the trifluoromethylated product. Key steps include:
- Electrochemical setup : Constant current (10 mA/cm²) in a divided cell with a platinum anode and carbon cathode.
- Reagents : CF₃SO₂Na as the trifluoromethyl source, acetonitrile/water (4:1 v/v) as solvent, and NH₄Br as a supporting electrolyte.
- Optimization : Yield improves with controlled pH (6–7) and temperature (25°C). Higher temperatures promote side reactions (e.g., over-reduction).
Typical yield: ~19% (crude), with purification via column chromatography (hexane/ethyl acetate) .
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.02–7.92 (m, 2H, aromatic) and δ 3.77 (q, J = 9.9 Hz, 2H, CH₂CF₃).
- ¹³C NMR : Carbonyl resonance at δ 188.3 (C=O), CF₃ group at δ 124.0 (q, J = 277.1 Hz).
- ¹⁹F NMR : Two distinct signals at δ −62.03 (CF₃) and −102.86 (Ar-F).
- Mass Spectrometry : MS-EI shows m/z 206 (M⁺) and fragment ions at m/z 123 (base peak, C₇H₅F₃⁺) .
Q. What are its key physicochemical properties relevant to solubility and reactivity?
Methodological Answer:
- Solubility : Highly lipophilic due to the trifluoromethyl group; soluble in DMSO, THF, and dichloromethane. Limited aqueous solubility (logP ~3.5 predicted).
- Reactivity : The ketone moiety participates in nucleophilic additions (e.g., Grignard reactions), while the CF₃ group enhances metabolic stability and electron-withdrawing effects .
Advanced Research Questions
Q. How can experimental design address low yields in electrochemical trifluoromethylation?
Methodological Answer: Low yields (e.g., 19%) may arise from competing hydrogen evolution or radical recombination. Strategies include:
- Flow Chemistry : Continuous flow reactors enhance mass transfer and reduce side reactions (e.g., using microfluidic setups to control residence time).
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) may stabilize intermediates.
- Solvent Optimization : Mixed solvents (e.g., DMF/H₂O) improve radical stability. Pilot studies show a 30% yield increase in optimized systems .
Q. How do structural modifications influence biological activity?
Methodological Answer:
- Analog Synthesis : Replace the azepane ring with piperidine (rigidification) or morpholine (polarity increase). Compare IC₅₀ values in bioassays.
- Case Study : Replacing 4-fluorophenyl with 3,5-difluorophenyl improves binding to kinase targets (e.g., 2x higher inhibition of EGFR in vitro) .
- SAR Analysis : Use molecular docking to correlate substituent effects (e.g., azepane ring flexibility) with receptor binding .
Q. How to resolve contradictions in reported bioactivity data?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from:
- Assay Conditions : Varying cell lines (MCF-7 vs. HeLa) or serum content in media.
- Compound Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient).
- Standardization : Use reference compounds (e.g., doxorubicin) as internal controls. Meta-analysis of 10 studies shows consistent activity in apoptosis assays when protocols are harmonized .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Prodrug Design : Convert the ketone to a ketal (e.g., cyclic ketal with ethylene glycol) to enhance oral bioavailability.
- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) increase plasma half-life from 2h to 8h in rodent models.
- Metabolic Stability : Incubate with liver microsomes; CF₃ groups reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
